molecular formula C11H11NO2 B2636691 Methyl 5-(cyanomethyl)-2-methylbenzoate CAS No. 2060030-00-2

Methyl 5-(cyanomethyl)-2-methylbenzoate

Cat. No. B2636691
M. Wt: 189.214
InChI Key: NVTTZMVXNSLBRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve various steps. For example, the synthesis of cyanoacetamides may involve stirring without solvent and/or heat, or fusion . Pyridinium ylides are also used in the synthesis of many significantly important heterocyclic intermediates .

Scientific Research Applications

1. Model Porphyrin Precursors

Methyl 5-(cyanomethyl)-2-methylbenzoate is utilized in the study of crystalline structures and serves as a model for porphyrin precursors. For example, the structure of 1,2,4,5-tetrakis(cyanomethyl)benzene, related to methyl 5-(cyanomethyl)-2-methylbenzoate, has been analyzed in its crystalline state to understand its molecular orientation and interactions (Jene & Ibers, 2000).

2. Synthesis of Anti-Cancer Drugs

Compounds related to methyl 5-(cyanomethyl)-2-methylbenzoate are key intermediates in the synthesis of certain anti-cancer drugs. A study highlights the synthesis process of such intermediates, demonstrating the compound's role in drug development (Cao Sheng-li, 2004).

3. Pharmacological Applications

Research into pharmacologically active benzo[b]thiophen derivatives has utilized compounds structurally similar to methyl 5-(cyanomethyl)-2-methylbenzoate. These studies contribute to the understanding of the pharmacological potential of such compounds (Chapman, Clarke, Gore, & Sharma, 1971).

4. Organic Process Research & Development

Methyl 5-(cyanomethyl)-2-methylbenzoate-related compounds are used in the development of processes for the synthesis of new chemical entities aimed at treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).

5. Influence on Molecular Conformation

Studies on similar compounds, like methyl 5-nitro-2-methylbenzoate, have provided insights into how molecular conformation is influenced by the presence of certain groups, which is critical in the design of pharmaceuticals and other chemical entities (Tinant, Declercq, Všetečka, & Exner, 1991).

properties

IUPAC Name

methyl 5-(cyanomethyl)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-3-4-9(5-6-12)7-10(8)11(13)14-2/h3-4,7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTTZMVXNSLBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(cyanomethyl)-2-methylbenzoate

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